2-(Difluoromethyl)-6-fluorophenol
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Overview
Description
2-(Difluoromethyl)-6-fluorophenol is an organic compound characterized by the presence of both difluoromethyl and fluorophenol groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)-6-fluorophenol typically involves the introduction of difluoromethyl groups into aromatic systems. One common method is the difluoromethylation of phenols using difluoromethylating agents under specific reaction conditions. For instance, the reaction can be carried out using difluoromethyl sulfone as a reagent in the presence of a base such as sodium hydride (NaH) in a suitable solvent like dimethylformamide (DMF) at low temperatures .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes using metal-based catalysts. These processes are designed to ensure high yield and purity of the final product. The use of novel non-ozone depleting difluorocarbene reagents has also been explored to streamline the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(Difluoromethyl)-6-fluorophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic or basic conditions.
Major Products:
Oxidation: Formation of difluoromethylated quinones.
Reduction: Formation of difluoromethylated hydroquinones.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-(Difluoromethyl)-6-fluorophenol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-6-fluorophenol involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and proteins. The compound may act as a hydrogen bond donor, influencing various biochemical pathways .
Comparison with Similar Compounds
- 2-(Trifluoromethyl)-6-fluorophenol
- 2-(Difluoromethyl)-4-fluorophenol
- 2-(Difluoromethyl)-6-chlorophenol
Comparison: 2-(Difluoromethyl)-6-fluorophenol is unique due to the specific positioning of the difluoromethyl and fluorophenol groups, which confer distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and biological activity profiles .
Properties
IUPAC Name |
2-(difluoromethyl)-6-fluorophenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3O/c8-5-3-1-2-4(6(5)11)7(9)10/h1-3,7,11H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLYHXHFEHMGRJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)O)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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